molecular formula C14H11ClF3NO B2531907 (3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine CAS No. 1496138-86-3

(3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine

Cat. No.: B2531907
CAS No.: 1496138-86-3
M. Wt: 301.69
InChI Key: YJUUHOAXSDEJQA-UHFFFAOYSA-N
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Description

(3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine is an organic compound with the molecular formula C14H11ClF3NO It is characterized by the presence of a chlorophenyl group and a trifluoromethoxyphenyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a boronic acid derivative of the trifluoromethoxyphenyl group with a chlorophenyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorophenyl and trifluoromethoxyphenyl groups in (3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other similar compounds and make it valuable for various applications .

Properties

IUPAC Name

(3-chlorophenyl)-[2-(trifluoromethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)20-14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUUHOAXSDEJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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